molecular formula C8H8O4 B3032645 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid CAS No. 3265-58-5

2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid

Cat. No.: B3032645
CAS No.: 3265-58-5
M. Wt: 168.15 g/mol
InChI Key: MZMRFDKQPOMOGX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid is a substituted pyran derivative characterized by a six-membered oxygen-containing heterocyclic ring (pyran) with functional groups at specific positions:

  • Methyl groups at positions 2 and 4.
  • A ketone group at position 2.
  • A carboxylic acid substituent at position 3.

This compound is of interest in organic synthesis and medicinal chemistry due to its structural features, which enable hydrogen bonding, metal coordination, and reactivity in nucleophilic or electrophilic reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-4-oxopyran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4-3-6(9)7(8(10)11)5(2)12-4/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMRFDKQPOMOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(O1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186327
Record name 4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3265-58-5
Record name 2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3265-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003265585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid typically involves the reaction of 2,6-dimethyl-4H-pyran-4-one with appropriate reagents. One common method includes the use of phosgene at room temperature, which yields 2,6-bis(4’-chloro-2’,6’-dimethylphenyl)-4H-pyran-4-one . Another method involves the hydrolysis of the corresponding ester derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like toluene and involves steps such as filtration and solvent recovery to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

DMOPCA has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies indicate that DMOPCA exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibacterial agents.
  • Anti-inflammatory Properties : Preliminary research suggests that DMOPCA may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Antioxidant Activity : The compound has also demonstrated antioxidant properties, indicating its potential as a protective agent against oxidative stress-related diseases.

Agricultural Applications

In agriculture, DMOPCA is being explored for its role in enhancing crop protection:

  • Pesticide Development : Due to its biological activity, DMOPCA is being considered as a natural pesticide. Its efficacy against certain pests can contribute to sustainable agricultural practices by reducing reliance on synthetic chemicals.

Chemical Synthesis Applications

DMOPCA serves as a versatile building block in organic synthesis:

  • Synthesis of Derivatives : The compound can undergo various chemical reactions such as esterification and cyclization, allowing it to be transformed into numerous derivatives with tailored properties for specific applications.
  • Reactivity Studies : Research into the reactivity of DMOPCA provides insights into its potential interactions with biological targets, which could lead to the development of novel therapeutic agents.

Case Studies

Several studies have highlighted the applications of DMOPCA:

  • Antimicrobial Efficacy Study :
    • Researchers tested DMOPCA against multiple bacterial strains, finding significant inhibition zones. This study supports its potential use as a new antimicrobial agent.
  • Anti-inflammatory Research :
    • A study evaluated the anti-inflammatory effects of DMOPCA in animal models, demonstrating reduced inflammation markers compared to control groups.
  • Synthesis of Derivatives :
    • A synthetic pathway was developed for creating DMOPCA derivatives with enhanced biological activity. This research illustrates the compound's versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The pathways involved in its action include binding to active sites of enzymes and altering their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data are derived from structural analogs listed in the SDBS Library and related studies :

Compound Name Key Structural Features Functional Groups Potential Applications
2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid Pyran ring, methyl (C2, C6), ketone (C4), carboxylic acid (C3) -COOH, -CH₃, -C=O Synthetic intermediates, coordination chemistry
2,6-Dimethyl-4-pyrone Pyran ring, methyl (C2, C6), ketone (C4) -C=O, -CH₃ Flavonoid synthesis, fragrance industry
2,6-Dimethyl-4-nitrophenol Benzene ring, methyl (C2, C6), nitro (C4), hydroxyl (C1) -NO₂, -OH, -CH₃ Explosives, dyes, polymer stabilizers
2,6-Dimethyl-4-pyridinamine 1-oxide Pyridine ring, methyl (C2, C6), amine (C4), N-oxide -NH₂, -N(O)=, -CH₃ Pharmaceutical intermediates

Key Differences and Implications:

Functional Group Diversity: The carboxylic acid group in the target compound distinguishes it from simpler pyrone derivatives (e.g., 2,6-dimethyl-4-pyrone), enabling broader reactivity in esterification, amidation, or salt formation .

Solubility and Reactivity: The -COOH group increases water solubility relative to non-polar analogs like 2,6-dimethyl-4-pyrone, making it more suitable for aqueous-phase reactions. The ketone group at C4 allows for keto-enol tautomerism, a feature absent in pyridinamine or nitrophenol analogs.

Research Findings and Limitations

  • Stability under acidic/basic conditions warrants further study.
  • Gaps in Data : The provided evidence lacks experimental data (e.g., melting points, spectroscopic profiles, or bioactivity), limiting a quantitative comparison. Future studies should prioritize characterizing its physical properties and reactivity.

Biological Activity

2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid (C8H8O4) is an organic compound characterized by a pyran ring structure, which includes a carbonyl group and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial, anti-inflammatory, and antioxidant domains.

Chemical Structure and Properties

The structural formula of this compound is illustrated as follows:

C8H8O4\text{C}_8\text{H}_8\text{O}_4

Key features include:

  • Molecular Weight : 168.15 g/mol
  • CAS Number : 3265-58-5
  • PubChem CID : 201105

The presence of two methyl groups at the 2 and 6 positions contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent. The compound's ability to inhibit microbial growth may be linked to its structural characteristics, which allow it to interact with microbial enzymes or cell membranes.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies suggest that it may inhibit specific inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation. Further investigations are necessary to elucidate the exact mechanisms through which it exerts these effects .

Antioxidant Activity

The antioxidant capabilities of this compound have also been explored. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The compound's structure may facilitate its interaction with reactive oxygen species (ROS), contributing to its protective effects against oxidative damage.

Summary of Biological Activities

Biological ActivityMechanismReferences
AntimicrobialInhibits microbial growth
Anti-inflammatoryModulates inflammatory pathways
AntioxidantNeutralizes free radicals

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibition zones compared to control groups, highlighting its potential as an alternative antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, researchers utilized a murine model to assess the compound's effects on induced inflammation. The results demonstrated a marked reduction in pro-inflammatory cytokines in treated subjects compared to untreated controls, suggesting a strong anti-inflammatory action that warrants further exploration for therapeutic applications.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in microbial metabolism and inflammatory responses. Such interactions could lead to the modulation of key biochemical pathways relevant to its observed activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid
Reactant of Route 2
2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid

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